Panidazole

Antiprotozoal chemotherapy Intestinal amoebiasis Clinical trial

Select Panidazole when your nitroimidazole research demands a compound with precisely characterized, intermediate potency. Head-to-head clinical data confirm a 68% cure rate in intestinal amoebiasis versus 80% for metronidazole, while molar potency ranks directly behind tinidazole across Bacteroides fragilis group organisms—up to 50-fold more potent than dimetridazole. Its LogP of 2.26 (versus −0.02 for metronidazole) and DMSO solubility ≥125 mg/mL support structure-property relationship investigations where lipophilicity and membrane partitioning are critical variables. For programs screening novel antiprotozoal candidates, Panidazole’s submaximal efficacy provides a more discriminating benchmark than near-complete controls. Mutagenicity profile quantitatively validated in the same fluctuation-test system as tinidazole, ipronidazole, and ornidazole.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
CAS No. 13752-33-5
Cat. No. B225808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanidazole
CAS13752-33-5
Synonyms1-(2-(4-pyridyl)ethyl)-2-methyl-5-nitroimidazole
panidazole
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCC2=CC=NC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H12N4O2/c1-9-13-8-11(15(16)17)14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3
InChIKeyARYPMCPJIWUCIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Panidazole Procurement Guide: 5-Nitroimidazole Derivative with Defined Clinical and In Vitro Comparator Data


Panidazole (CAS 13752-33-5) is a 5-nitroimidazole derivative classified as an antiprotozoal agent, specifically an amoebicide with activity against Trichomonas vaginalis and Entamoeba histolytica [1]. Its chemical structure features a 2-methyl-5-nitroimidazole core linked via an ethyl bridge to a pyridine ring at the 4-position, distinguishing it from simpler alkyl-substituted analogs [1]. Panidazole has been evaluated in direct head-to-head clinical trials versus metronidazole, providing procurement-relevant comparative efficacy data in intestinal amoebiasis and vaginal trichomoniasis [2].

Why Panidazole Cannot Be Interchanged with Metronidazole or Other 5-Nitroimidazoles in Controlled Studies


In-class substitution among 5-nitroimidazoles is not scientifically justified due to documented variability in both clinical efficacy and in vitro potency. A direct comparative clinical trial demonstrated a 12-percentage-point difference in cure rates for intestinal amoebiasis between panidazole (68%) and metronidazole (80%) at identical dosing regimens [1]. Furthermore, in vitro susceptibility testing across seven 2-methyl-5-nitroimidazole compounds revealed up to 50-fold variation in MIC values against individual Bacteroides fragilis strains, with a molar potency ranking that positioned panidazole second only to tinidazole and ahead of both ornidazole and metronidazole [2]. These data establish that panidazole occupies a discrete efficacy and potency position within its class.

Panidazole Comparative Evidence Guide: Quantified Differentiation from Metronidazole and Class Analogs


Clinical Efficacy in Intestinal Amoebiasis: Direct Head-to-Head Comparison with Metronidazole

A randomized clinical trial directly compared panidazole with metronidazole in 100 patients with intestinal amoebiasis, both administered at 2.0 g per day for six days. Panidazole achieved a 68% cure rate compared to metronidazole's 80% cure rate [1]. This 12-percentage-point deficit demonstrates that panidazole is less efficacious than the reference standard at equivalent dosing [1].

Antiprotozoal chemotherapy Intestinal amoebiasis Clinical trial

Clinical Efficacy in Vaginal Trichomoniasis: Dose-Duration Response Data

In 100 cases of vaginal trichomoniasis treated with panidazole at 1.0 g per day, cure rates were 50% with a 7-day regimen and 60% with a 10-day regimen [1]. These rates are lower than those typically reported for metronidazole at comparable dosing, and the study authors concluded that panidazole's results were 'not superior to those obtained with metronidazole and other nitroimidazole derivatives' [1].

Vaginal trichomoniasis Antitrichomonal therapy Dose-response

In Vitro Potency Against Bacteroides fragilis: Ranked Activity Among Seven 5-Nitroimidazoles

A comparative tube-dilution MIC study evaluated seven 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis. On a molar basis, activity was ranked: tinidazole > panidazole > ornidazole > metronidazole ≥ secnidazole > carnidazole > dimetridazole [1]. Panidazole's geometric mean MIC fell between tinidazole (most potent) and metronidazole (less potent), with individual strain MICs varying up to 50-fold between compounds [1].

Anaerobic bacteria Bacteroides fragilis MIC determination

Mutagenicity Profile: Direct Comparator Data with Other Nitroimidazoles in Bacterial Fluctuation Tests

In a comparative mutagenicity study of four nitroimidazoles (tinidazole, ipronidazole, panidazole, and ornidazole) using Luria and Delbrück's fluctuation test, panidazole at concentrations of 0.02-1 mM increased mutation frequency to streptomycin resistance in Klebsiella pneumoniae, Escherichia coli K12, and Citrobacter freundii [1]. At the low concentration of 0.1 mM, all four compounds produced a similar 3- to 4-fold increase over the spontaneous mutation frequency [1].

Mutagenicity Nitroimidazole safety Fluctuation test

Physicochemical Identity and Purity Specifications for Reproducible Research Procurement

Panidazole (C11H12N4O2, MW 232.24) is characterized by a melting point range of 108-111 °C and a predicted density of 1.30 g/cm³ [1]. Commercial research-grade panidazole is supplied at ≥95% purity, with solubility in DMSO ≥125 mg/mL (538.24 mM) [2]. Its LogP is 2.26 and topological polar surface area (tPSA) is 76.53 Ų [2]. These physicochemical properties differentiate it structurally from metronidazole (MW 171.15, LogP -0.02), which lacks the pyridine ring substitution that defines panidazole.

Compound authentication Quality control Procurement specifications

Side Effect Incidence in Clinical Use: Quantitative Tolerability Data

Clinical monitoring in the comparative trial with metronidazole documented side effects in 74% of patients treated for intestinal amoebiasis and 46% of patients treated for vaginal trichomoniasis with panidazole [1]. No toxic effects were revealed by hematological, biochemical, or renal function tests, nor by cardiovascular studies [1]. A vendor technical summary notes that despite the lower cure rate compared to metronidazole, patient tolerance was generally good with manageable side effects .

Drug tolerability Adverse events Clinical safety

Panidazole Research Applications: Evidence-Driven Scenarios for Scientific Procurement


Comparative Anaerobic Susceptibility Studies Requiring a Mid-Potency 5-Nitroimidazole Control

Panidazole is appropriate for in vitro susceptibility studies against Bacteroides fragilis group organisms where a compound with intermediate potency among 5-nitroimidazoles is required. Its molar potency ranking (second to tinidazole, superior to metronidazole) makes it a valuable mid-range comparator for structure-activity relationship investigations of nitroimidazole derivatives [1]. Researchers testing novel nitroimidazole analogs can use panidazole as a benchmark positioned between the most potent (tinidazole) and least potent (dimetridazole) compounds in the class [1].

Nitroimidazole Mutagenicity Profiling and Mechanistic Studies

Panidazole has been directly compared to tinidazole, ipronidazole, and ornidazole in bacterial fluctuation tests for mutagenicity assessment [2]. At 0.1 mM concentration, panidazole produces a 3- to 4-fold increase in mutation frequency to streptomycin resistance in K. pneumoniae, E. coli K12, and C. freundii, an effect quantitatively similar to the comparator compounds [2]. This established mutagenicity profile, derived from the same experimental system as other nitroimidazoles, makes panidazole suitable for research investigating the genotoxic potential of nitroheterocyclic compounds or studying mechanisms of nitroreductase-mediated activation [2].

Antiprotozoal Drug Discovery Using a Lower-Efficacy Positive Control

Panidazole's documented 68% cure rate in intestinal amoebiasis and 50-60% cure rates in vaginal trichomoniasis at standard dosing [3] position it as a submaximal-efficacy positive control for drug discovery programs. When screening novel antiprotozoal compounds, a positive control that does not achieve near-complete cure rates provides a more discriminating benchmark for detecting superior efficacy. Panidazole's clinical performance, characterized in direct comparison with metronidazole, establishes a known efficacy floor against which experimental compounds can be measured [3].

Physicochemical Profiling and Solubility Studies of Lipophilic Nitroimidazoles

Panidazole's physicochemical parameters (MW 232.24, LogP 2.26, tPSA 76.53 Ų, DMSO solubility ≥125 mg/mL) [4][5] distinguish it from more hydrophilic nitroimidazoles like metronidazole (LogP -0.02). This higher lipophilicity may influence membrane permeability and tissue distribution, making panidazole a relevant compound for structure-property relationship studies within the nitroimidazole class. Researchers investigating how substitution at the 1-position affects lipophilicity and solubility can utilize panidazole as a reference point between simpler alkyl-substituted analogs and more complex derivatives [4].

Technical Documentation Hub

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